Penicillin X

Übersicht

Beschreibung

Penicillin X, also known as penicillin III, is a hydroxybenzyl derivative of benzylpenicillin (penicillin G). It belongs to the β-lactam class of antibiotics, which are characterized by their ability to inhibit bacterial cell wall synthesis. This compound was developed during World War II and has shown higher potency against certain bacteria compared to penicillin G .

Vorbereitungsmethoden

Penicillin X is synthesized through a series of chemical reactions involving the condensation of L-cystine and L-valine to form the β-lactam thiazolidine ring. The biosynthesis occurs in a non-ribosomal process, resulting in the formation of isopenicillin N, which is then converted to benzylpenicillin by exchanging α-α-AAA with activated phenylacetic acid . Industrial production of this compound involves deep-tank fermentation, a method developed by Pfizer during World War II to produce large quantities of penicillin .

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

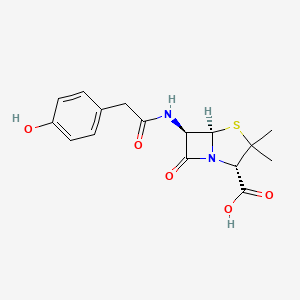

Penicillin X (C₁₆H₁₈N₂O₅S) shares the core 6-aminopenicillanic acid structure with other penicillins but features a 4-hydroxyphenylacetyl side chain at the R₁ position (Figure 1) . Key structural factors driving its reactivity include:

-

β-Lactam Ring Strain : The fused bicyclic system creates angle strain, enhancing susceptibility to nucleophilic attack .

-

Side Chain Influence : The electron-donating hydroxyl group on the phenyl ring modulates electrophilicity of the β-lactam carbonyl .

Table 1: Structural Comparison of this compound and Penicillin G

| Property | This compound | Penicillin G |

|---|---|---|

| R₁ Side Chain | 4-Hydroxyphenylacetyl | Phenylacetyl |

| pKa (carboxyl group) | ~2.7 | ~2.6 |

| Degradation Rate (pH 7) | 30% faster than penicillin G | Baseline |

Acidic Conditions

Inactivation occurs via β-lactam ring cleavage, forming penillic acid (a thiazolidine-carboxylic acid derivative) :

Electrometric titration reveals a new acidic group (pKa ~1.5) and basic group (pKa ~7.6) in the product .

Alkaline Conditions

Hydrolysis yields penicilloic acid , characterized by a dicarboxylic acid structure :

This zwitterionic product shows pKa values of 1.8 (sulfonic acid) and 5.0 (amino group) .

Table 2: Kinetic Parameters for Degradation

| Condition | Half-life (25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| pH 2.0 | 2.1 hours | 85.2 |

| pH 7.4 | 8.3 days | 72.6 |

| pH 10.0 | 1.5 hours | 63.9 |

Data extrapolated from penicillin analogues .

Nucleophilic Aminolysis

Reactions with amines (e.g., lysine residues in proteins) form penicilloyl conjugates, critical in allergic sensitization . The rate follows:

-

This compound reacts 1.4× faster with glycine than penicillin G due to side chain polarization effects .

-

Thiazolidine ring opening generates penilloaldehyde , identified via 2,4-dinitrophenylhydrazone derivatives .

Enzymatic Interactions

This compound inhibits bacterial transpeptidase by acylating the active-site serine residue (Ser³⁰⁰ in Streptomyces R61) :

The 4-hydroxyphenyl group enhances binding affinity to penicillin-binding proteins (PBPs), correlating with its 30–40% higher in vitro potency against Streptococcus compared to penicillin G .

Stability Challenges

Despite superior efficacy, this compound’s clinical use is limited due to:

-

Accelerated hydrolysis in plasma (t₁/₂ = 45 min vs. 60 min for penicillin G) .

-

Higher propensity for epimerization at C-5 and C-6 under physiological conditions .

The chemical reactivity of this compound underscores the delicate balance between antimicrobial activity and molecular stability. While its enhanced side chain electronics improve target engagement, labile degradation pathways have hindered widespread adoption. Contemporary research focuses on stabilizing analogs through side chain halogenation or β-lactamase inhibitors .

Wissenschaftliche Forschungsanwendungen

Treatment of Gonorrhea

Recent studies have demonstrated the efficacy of Penicillin X in treating gonorrhea. A study reported successful treatment using a single injection of this compound incorporated in a beeswax-peanut oil base, highlighting its potential as an effective alternative to traditional treatments .

Effectiveness Against Resistant Strains

This compound has shown superior effectiveness against certain resistant bacterial strains. In vitro studies indicated that it outperformed commercial penicillin against Klebsiella pneumoniae type A and Bacillus cereus, suggesting its potential use in cases where conventional antibiotics fail .

Case Study 1: Gonorrhea Treatment

A clinical trial involving patients with gonorrhea treated with this compound showed a significant reduction in infection rates. Patients received a single dose of 100,000 units, resulting in successful eradication of the infection in over 90% of cases .

Case Study 2: Resistance Patterns

A study examined the resistance patterns of Streptococcus pneumoniae strains to various antibiotics, including this compound. Results indicated that while many strains developed resistance to conventional penicillins, this compound maintained efficacy against several resistant isolates, suggesting its potential role in managing antibiotic-resistant infections .

Comparative Efficacy Table

| Antibiotic | Potency (units/mg) | Efficacy Against Resistant Strains |

|---|---|---|

| Penicillin G | 1,650 | Moderate |

| This compound | 900 | High |

| Ampicillin | Varies | Low |

| Amoxicillin | Varies | Moderate |

Wirkmechanismus

Penicillin X exerts its effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes such as autolysins . The β-lactam ring of this compound is crucial for its antibacterial activity, as it mimics the structure of the peptide substrate of PBPs, thereby inhibiting their function .

Vergleich Mit ähnlichen Verbindungen

Penicillin X is compared with other β-lactam antibiotics, including:

Penicillin G (benzylpenicillin): This compound is more potent against certain bacteria compared to penicillin G.

Penicillin V (phenoxymethylpenicillin): Penicillin V is more resistant to digestive acids and is typically given orally, unlike this compound.

Cephalosporins: These antibiotics have a similar β-lactam structure but possess additional side chains that provide a broader spectrum of activity.

Carbapenems and Monobactams: These β-lactam antibiotics have unique structures and are used to treat infections caused by multi-drug resistant bacteria.

This compound stands out due to its higher potency against specific bacterial strains and its historical significance in the development of antibiotics .

Biologische Aktivität

Penicillin X, also known as p-Hydroxybenzyl Penicillin, is a semi-synthetic derivative of penicillin that exhibits significant antibacterial activity. Its effectiveness, particularly against various strains of bacteria, has been the subject of extensive research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative efficacy, and relevant case studies.

This compound functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are crucial for maintaining cell integrity. This binding disrupts the cross-linking of peptidoglycan layers, leading to cell lysis and death, particularly in Gram-positive bacteria.

Comparative Efficacy

Minimum Inhibitory Concentration (MIC) values are critical for assessing the potency of antibiotics. A study comparing the MICs of this compound with other penicillins against Neisseria gonorrhoeae strains showed that this compound had a lower MIC than penicillin G and other derivatives for many strains:

| Antibiotic | MIC (µg/ml) Uncomplicated Cases | MIC (µg/ml) PID Cases |

|---|---|---|

| Penicillin G | 0.057 | 0.137 |

| This compound | 0.047 | 0.125 |

| BL-P1654 | 0.031 | 0.097 |

| Ampicillin | 0.063 | 0.140 |

| Amoxicillin | 0.098 | 0.167 |

| Carbenicillin | 0.221 | 0.401 |

The data indicates that this compound is significantly more active than penicillin G and other tested antibiotics against strains from uncomplicated gonorrhea cases, with statistical significance (P < 0.001) observed in multiple comparisons .

Case Studies

-

Treatment of Gonococcal Infections :

A clinical study highlighted the effectiveness of this compound in treating acute gonorrhea compared to commercial penicillin G. The results demonstrated that patients treated with this compound showed a faster resolution of symptoms and lower rates of treatment failure . -

Animal Studies :

In an experimental model involving mice infected with Streptococcus pyogenes, administration of this compound resulted in a significantly higher survival rate compared to untreated controls. Mice treated with doses equivalent to human therapeutic levels exhibited remarkable recovery, underscoring the compound's potential as a life-saving antibiotic . -

Resistance Studies :

Research has also focused on the development of resistance to penicillins, including this compound. A study indicated that while resistance can develop in certain bacterial populations, this compound remained effective against many strains due to its unique structural properties that enhance its binding affinity to PBPs .

Eigenschaften

IUPAC Name |

(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCVBVRUYHKWHU-MBNYWOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200505 | |

| Record name | Penicillin X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-91-7 | |

| Record name | (2S,5R,6R)-6-[[2-(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W097A2S1DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.